![molecular formula C20H18N4O4S B2770487 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide CAS No. 941974-82-9](/img/structure/B2770487.png)

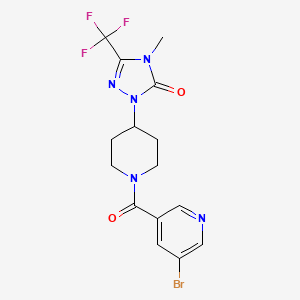

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

The design and synthesis of benzothiazole derivatives have been a significant area of research due to their potential anticancer properties. For instance, a study on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides highlighted the preparation of substituted benzamides and their evaluation against four cancer cell lines, demonstrating moderate to excellent anticancer activity (Ravinaik et al., 2021). This research underscores the potential of structurally similar compounds for therapeutic applications in oncology.

Antimicrobial and Anti-proliferative Activities

Further exploration into the chemical space of benzothiazole derivatives has revealed their antimicrobial and antiproliferative effects. A noteworthy study synthesized and evaluated a new series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, assessing their antimicrobial and anti-proliferative activities. The findings indicated that certain derivatives exhibited promising biological properties, underscoring the utility of these compounds in developing new antimicrobial and anticancer agents (Mansour et al., 2020).

Antihyperglycemic Agents

The search for new antidiabetic agents led to the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, with a structure-activity relationship study identifying compounds with potential antihyperglycemic effects. This research highlights the exploration of thiazole derivatives for the treatment of diabetes mellitus, indicating the broad therapeutic potential of compounds within this chemical class (Nomura et al., 1999).

Gelation Behavior and Supramolecular Chemistry

Investigations into the gelation behavior of N-(thiazol-2-yl) benzamide derivatives have provided insights into the role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior. This study contributes to the understanding of the structural factors influencing the supramolecular assembly of these compounds, offering potential applications in materials science and nanotechnology (Yadav & Ballabh, 2020).

Mecanismo De Acción

Target of Action

It has been synthesized and evaluated for its antitumor activities against hela, a549, and mcf-7 cell lines . Therefore, it can be inferred that the compound likely targets proteins or pathways involved in the proliferation of these cancer cells.

Mode of Action

Preliminary investigations suggest that it may induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line . This suggests that the compound might interfere with the cell cycle and promote programmed cell death, thereby inhibiting the growth of cancer cells.

Result of Action

The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against HeLa, A549, and MCF-7 cell lines . This suggests that the compound is effective at relatively low concentrations. The induction of apoptosis and cell cycle arrest observed in the HeLa cell line further indicates that the compound can have significant molecular and cellular effects .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4S/c1-12-17(18(25)21-10-13-7-8-15-16(9-13)28-11-27-15)29-20(22-12)24-19(26)23-14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGVPRFEDWCIRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-bromo-N-methylbenzenesulfonamide](/img/structure/B2770406.png)

![3-benzyl-8-fluoro-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2770410.png)

![N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2770412.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770414.png)

![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770421.png)